REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4](Br)[CH:5]=[C:6]([F:9])[C:7]=1[F:8].[Li][CH2:12][CH2:13]CC.C(Br)=C>C1COCC1.[Br-].[Zn+2].[Br-].[Ni](Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH2:13])[CH:5]=[C:6]([F:9])[C:7]=1[F:8] |f:4.5.6|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1F)F)Br
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(=C)Br
|
Name
|
|
Quantity
|
0.022 mol
|
Type
|
catalyst
|
Smiles
|
[Ni](Cl)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
catalyst
|
Smiles
|
[Br-].[Zn+2].[Br-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
this mixture is stirred for 30 minutes at -65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to the reaction mixture
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |